molecular formula C13H13NO3S2 B2507941 N-(1-Benzothiophen-5-yl)-3-ethenylsulfonylpropanamide CAS No. 2224385-25-3

N-(1-Benzothiophen-5-yl)-3-ethenylsulfonylpropanamide

Cat. No. B2507941
CAS RN: 2224385-25-3
M. Wt: 295.37
InChI Key: VOXYCCHELYPPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Benzothiophen-5-yl)-3-ethenylsulfonylpropanamide, also known as BZTP, is a chemical compound that has been extensively studied for its potential use in scientific research. BZTP is a member of the sulfonamide family and has been shown to have a variety of interesting properties that make it a valuable tool in the laboratory. In

Mechanism of Action

The mechanism of action of N-(1-Benzothiophen-5-yl)-3-ethenylsulfonylpropanamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to the arrest of the cell cycle and ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has also been shown to have anti-inflammatory and anti-oxidant properties. These properties make this compound a potential candidate for the treatment of a variety of diseases, including cancer, arthritis, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-Benzothiophen-5-yl)-3-ethenylsulfonylpropanamide in lab experiments is its potency. This compound has been shown to have potent anti-tumor activity at low concentrations, making it a valuable tool for researchers studying cancer. However, one limitation of using this compound is its solubility. This compound is not very soluble in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research involving N-(1-Benzothiophen-5-yl)-3-ethenylsulfonylpropanamide. One area of research involves the development of more potent analogs of this compound that could be used as anti-cancer drugs. Another area of research involves the study of the anti-inflammatory and anti-oxidant properties of this compound and its potential use in the treatment of other diseases. Additionally, researchers could investigate the mechanism of action of this compound in more detail to gain a better understanding of how it works and how it could be used in the development of new drugs.

Synthesis Methods

N-(1-Benzothiophen-5-yl)-3-ethenylsulfonylpropanamide can be synthesized using a variety of methods, but the most common approach involves the reaction of ethyl 3-ethoxyacrylate with 1-benzothiophene-5-sulfonyl chloride in the presence of a base such as triethylamine. This reaction produces this compound as a yellow solid with a melting point of 114-116°C.

Scientific Research Applications

N-(1-Benzothiophen-5-yl)-3-ethenylsulfonylpropanamide has been shown to have a variety of applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential treatment for cancer. Studies have shown that this compound has potent anti-tumor activity in vitro and in vivo, making it a potential candidate for further development as an anti-cancer drug.

properties

IUPAC Name

N-(1-benzothiophen-5-yl)-3-ethenylsulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c1-2-19(16,17)8-6-13(15)14-11-3-4-12-10(9-11)5-7-18-12/h2-5,7,9H,1,6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXYCCHELYPPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCC(=O)NC1=CC2=C(C=C1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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